molecular formula C13H12O3 B1625415 3-(Benzyloxy)benzene-1,2-diol CAS No. 52800-47-2

3-(Benzyloxy)benzene-1,2-diol

Cat. No. B1625415
CAS RN: 52800-47-2
M. Wt: 216.23 g/mol
InChI Key: APEOFGNAYJBNMD-UHFFFAOYSA-N
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Patent
US05198571

Procedure details

Using the procedure of Example 13, 25.22 g of pyrogallol, 35.1 ml of triethyl borate and 23.76 ml of benzyl bromide were reacted to obtain 33.8 g of the expected product in the form of a thick red oil after chromatography on silica eluting with a cyclohexane - ethyl acetate (6-4) mixture (Yield: 78%).
Name
cyclohexane - ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.22 g
Type
reactant
Reaction Step Two
Quantity
35.1 mL
Type
reactant
Reaction Step Three
Quantity
23.76 mL
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].B(OCC)(OCC)OCC.[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(OC(=O)C)C.C1CCCCC1>[CH2:20]([O:2][C:1]1[CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
cyclohexane - ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O.C1CCCCC1
Step Two
Name
Quantity
25.22 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Three
Name
Quantity
35.1 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Four
Name
Quantity
23.76 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.